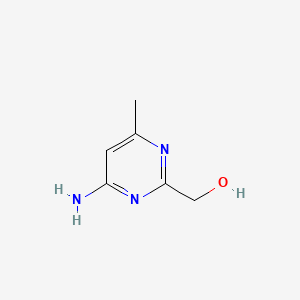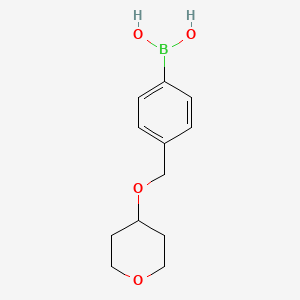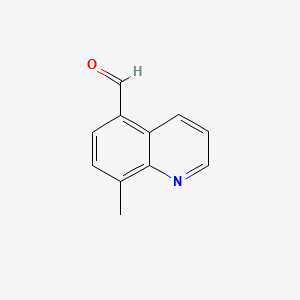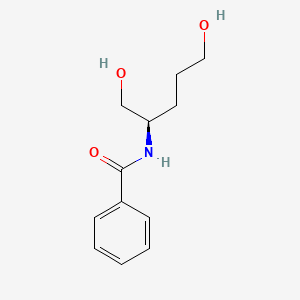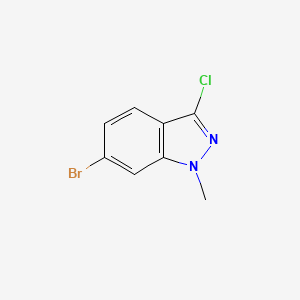
6-Bromo-3-chloro-1-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-3-chloro-1-methyl-1H-indazole” is a chemical compound with the molecular formula C8H6BrClN2. It has a molecular weight of 245.51 . It is a solid substance that should be stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “6-Bromo-3-chloro-1-methyl-1H-indazole” is 1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 . The InChI key is RHTHXDOLGOEEAY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“6-Bromo-3-chloro-1-methyl-1H-indazole” is a solid substance with a density of 1.7±0.1 g/cm3 . It has a boiling point of 341.4±22.0 °C at 760 mmHg . The melting point is 191-192ºC . The flash point is 160.3±22.3 °C .Wissenschaftliche Forschungsanwendungen
1. Anticancer, Antiangiogenic, and Antioxidant Agent
- Application Summary: A series of novel indazole derivatives, including 6-Bromo-3-chloro-1-methyl-1H-indazole, has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
- Methods of Application: The viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay . The compounds were also tested for their potential to inhibit proangiogenic cytokines associated with tumor development .
- Results: Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . Some compounds were found to be potent antiangiogenic agents against TNFα, VEGF, and EGF . All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .
2. Synthetic Approaches to Indazoles
- Application Summary: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used in the synthesis of 1H- and 2H-indazoles .
- Methods of Application: The synthesis of indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results: This method provides a wide variety of 1H-indazoles in good to excellent yields .
4. Transition Metal Catalyzed Approach
- Application Summary: A Cu(OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
- Methods of Application: First, 2-(methylamino)benzonitrile 1 with an organometallic reagent formed N–H ketimine species 2 followed by Cu(OAc)2-catalyzed reaction to form N–N bond in DMSO under O2 atmosphere .
- Results: This method affords a wide variety of 1H-indazoles in good to excellent yields .
5. Antioxidant Activities
- Application Summary: A series of novel indazole derivatives has been synthesized and evaluated for antioxidant activities .
- Methods of Application: All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .
- Results: Compounds 11n, 11p, 11q, and 11v have shown significant OH radical scavenging activities, also compounds 11c, 11h, and 11k were found to have a DPPH radical scavenging activity and compounds 11a and 11m exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .
Safety And Hazards
Zukünftige Richtungen
Indazole-containing compounds have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, future research may focus on developing new synthetic methods and exploring the potential medicinal applications of “6-Bromo-3-chloro-1-methyl-1H-indazole” and similar compounds.
Eigenschaften
IUPAC Name |
6-bromo-3-chloro-1-methylindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHXDOLGOEEAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-1-methyl-1H-indazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

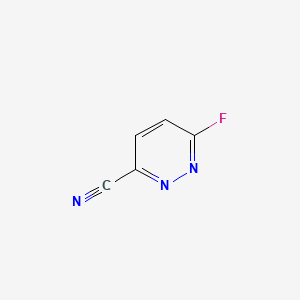
![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)
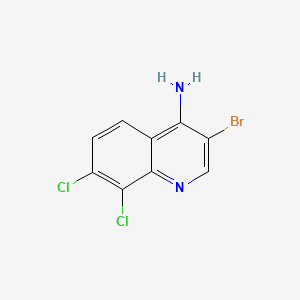
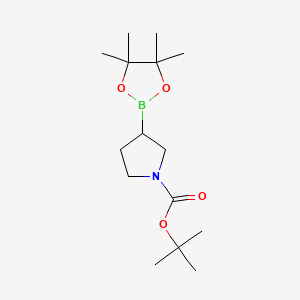
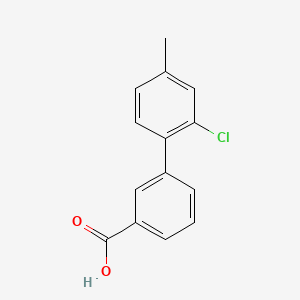
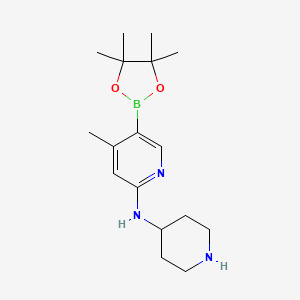
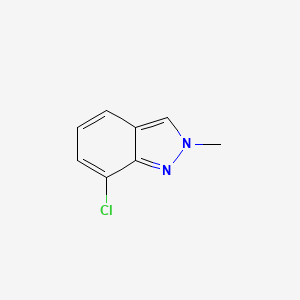
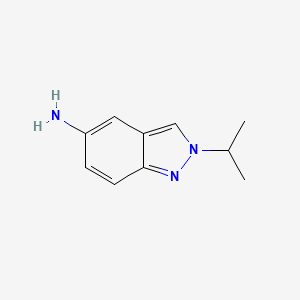
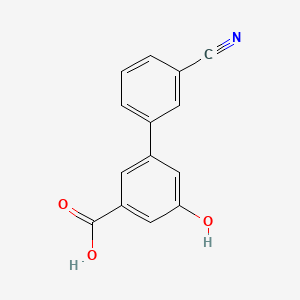
![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)
